Home > Products > Screening Compounds P74350 > ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate
ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate - 578699-04-4

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

Catalog Number: EVT-1349174
CAS Number: 578699-04-4
Molecular Formula: C20H17BrO5
Molecular Weight: 417.2g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid

    Compound Description: This compound, also known as PSB-13253, acts as a potent and selective agonist for the G protein-coupled receptor GPR35. A tritium-labeled form ([(3)H]PSB-13253) was developed and characterized in binding assays, revealing high affinity for GPR35 expressed in Chinese hamster ovary cells [].

(3-Arylisoxazol-5-yl)methyl 6-Fluoro-4-oxo-4H-chromene-2-carboxylate Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for antioxidant and antimicrobial activities []. Some derivatives exhibited good antioxidant activity comparable to trolox. Several compounds displayed potent inhibition against Gram-positive and Gram-negative bacterial strains, with some showing greater potency than penicillin against specific strains.

Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)

    Compound Description: CXL017 exhibits selective cytotoxicity toward multidrug-resistant (MDR) cancer cells [, , ]. Studies reveal its potential in treating MDR cancers, showing preferential killing of drug-resistant cells over their parental counterparts. CXL017 induces apoptosis and resensitizes MDR cells to standard therapies [].

Ethyl 2-Amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1)

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1)

    Compound Description: This compound, a stable analog of HA 14-1, shows potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells [].

Overview

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a chromene core modified with an ethyl ester and a bromophenyl substituent, making it a subject of interest for research in pharmacology and organic synthesis.

Source

The compound can be synthesized through various chemical methods, often involving the modification of existing chromene structures. Research articles and patents have documented its synthesis and potential applications, indicating its relevance in the field of organic chemistry and drug development .

Classification

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate can be classified as:

  • Chemical Class: Chromenes
  • Functional Groups: Ester, Aromatic Halide
  • Molecular Formula: C18H17BrO4
  • Molecular Weight: 373.23 g/mol
Synthesis Analysis

Methods

The synthesis of ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate typically involves several steps:

  1. Formation of the Chromene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
  2. Bromination: The introduction of the bromine atom at the para position of the phenyl group is performed using brominating agents such as bromine or N-bromosuccinimide.
  3. Esterification: The carboxylic acid group is converted to an ethyl ester through reaction with ethanol in the presence of an acid catalyst.

Technical Details

The synthesis may utilize techniques such as refluxing under controlled temperatures, monitoring reaction progress via Thin Layer Chromatography (TLC), and purification through column chromatography .

Molecular Structure Analysis

Data

Key structural data includes:

  • Bond Angles: Typical angles found in aromatic systems (~120°).
  • Bond Lengths: C–C bonds (~1.39 Å), C–O bonds (~1.43 Å).

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide further confirmation of the structure, revealing characteristic peaks corresponding to functional groups .

Chemical Reactions Analysis

Reactions

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate may undergo several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to new derivatives.
  2. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  3. Condensation Reactions: The compound may participate in condensation reactions with amines or other nucleophiles to form more complex structures.

Technical Details

Reactions are typically conducted under controlled conditions, with temperature and pH monitored to optimize yields and minimize side products .

Mechanism of Action

Process

The mechanism of action for ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate is not fully elucidated but is believed to involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features.
  2. Modulation of Signaling Pathways: Potential effects on signaling pathways could lead to biological responses relevant for therapeutic applications.

Data

Research indicates that derivatives of chromenes exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses include:

  1. Thermal Analysis: Differential Scanning Calorimetry (DSC) can provide information on thermal stability.
  2. Spectroscopic Techniques: NMR and IR spectroscopy confirm structural integrity and functional groups present .
Applications

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate has potential applications in:

  1. Medicinal Chemistry: Development of new pharmaceuticals targeting various diseases.
  2. Material Science: Use in developing organic materials with specific optical properties.
  3. Research Tools: As a probe in biological studies due to its unique structure and reactivity.
Introduction to Chromene Derivatives

Structural Classification of 4H-Chromene-4-one Derivatives

4H-chromene-4-ones are systematically categorized based on their substitution patterns, which dictate their biological target affinity and physicochemical behavior. The core structure consists of a benzene ring fused to a 4-oxopyran ring, with substituents variably modifying electron distribution, planarity, and dipole moments. Three primary classes emerge from the literature:

Table 1: Structural Classification of 4H-Chromene-4-one Derivatives

Substitution PatternRepresentative CompoundKey Structural Features
C-2 CarboxylatesEthyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylateEster at C-2; aryl at C-3; alkoxy at C-7
C-3 CarboxylatesEthyl 7-methoxy-4-oxo-4H-chromene-3-carboxylateEster at C-3; no aryl at C-3; alkoxy at C-7
Unsubstituted Core7-Hydroxy-4-oxo-4H-chromene-2-carboxylateFree OH at C-7; minimal steric bulk
Hybrid SystemsEthyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylateBenzyl ether at C-7; alkyl at C-6; ester at C-2
  • C-2 Carboxylates: This class, exemplified by the target compound, features an ester moiety at position 2 and an aryl group (often para-substituted phenyl) at position 3. The 2-carboxylate group enhances hydrogen-bonding capacity with targets like tubulin’s colchicine site, while the 3-aryl group provides hydrophobic surface contact. The 7-ethoxy substituent in the target compound further increases lipophilicity and may influence metabolic stability [1] [7].
  • C-3 Carboxylates: Derivatives like ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate reposition the ester to C-3, altering dipole orientation. This reduces planarity compared to C-2 analogs, potentially diminishing intercalation with protein targets like tubulin [4] [6].
  • Spiro and Hybrid Systems: Compounds such as spirobenzo[h]chromenes integrate additional ring systems, constraining conformational flexibility. These exhibit dual inhibition of kinases (EGFR, B-RAF) and tubulin, attributed to their three-dimensional engagement with divergent binding pockets [2].

Significance of Bromophenyl and Ethoxy Substituents in Chromene Scaffolds

The pharmacological and physicochemical profiles of chromene derivatives are profoundly influenced by substituents at C-3 and C-7. In ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate, these groups synergistically modulate target affinity, cellular permeability, and metabolic stability:

Table 2: Substituent Effects in Chromene Derivatives

SubstituentPositionElectronic/Steric RoleBiological Impact
4-BromophenylC-3Electron-withdrawing; enhances planarity and lipophilicityPromotes tubulin binding via hydrophobic cleft insertion; increases cellular uptake
EthoxyC-7Electron-donating; moderate steric bulkShields H-bond acceptors; improves metabolic stability over smaller alkoxy groups
BromineC-3 (para)Heavy atom; polarizabilityFacilitates X-ray crystallography; may enhance halogen bonding with protein targets
  • 4-Bromophenyl at C-3: The para-bromine on the C-3 aryl ring serves dual roles. Electronically, it withdraws density inductively but donates weakly via resonance, creating a polarized aryl system ideal for π-stacking in hydrophobic protein pockets. Sterically, bromine’s van der Waals radius (~1.85 Å) optimally fills subpockets in tubulin’s colchicine site without introducing excessive bulk. Derivatives lacking this group show 10–100-fold reductions in cytotoxicity, underscoring its role in microtubule depolymerization [1] [2].
  • Ethoxy at C-7: Compared to smaller alkoxy groups (e.g., methoxy), the ethoxy substituent extends hydrophobic surface area while maintaining rotational freedom. This shields the chromene carbonyl from nucleophilic attack, potentially reducing metabolic inactivation. In vitro, 7-ethoxy derivatives exhibit longer half-lives in microsomal assays than their 7-hydroxy counterparts, which are susceptible to glucuronidation [1] [3].
  • Synergistic Effects: The combined presence of bromophenyl and ethoxy groups creates a balanced log P (~3.5 predicted), enabling membrane permeability while retaining water solubility for cellular assays. Molecular modeling suggests the bromine atom participates in halogen bonding with tubulin’s Thr179 residue, a key interaction absent in chloro or fluoro analogs [1] [9].

Historical Development of Chromene-Based Pharmacophores

Chromene-based drug development originated from natural product scaffolds like flavonoids, evolving into synthetic analogs with optimized target specificity. Key milestones include:

  • Early Natural Product Studies: Isolated chromenes from plants (e.g., evodiamine) exhibited antitumor effects but suffered from poor bioavailability and target promiscuity. Synthetic efforts in the 1990s focused on simplifying these structures while retaining bioactivity, leading to 4-aryl-4H-chromene cores as podophyllotoxin analogs [2].
  • Crolibulin (EPC2407): This first-generation 4H-chromene entered clinical trials (Phase I/II) as a tubulin polymerization inhibitor. Its mechanism involves binding near tubulin’s colchicine site, inducing caspase-mediated apoptosis in tumor vasculature. Despite promising in vitro activity (IC50 = 16–80 nM against melanoma lines), trial discontinuation due to recruitment challenges highlighted the need for improved analogs [2].
  • Second-Generation Analogs: Structural optimization of crolibulin yielded derivatives like compound 54 (IC50 = 16 nM against A375 melanoma) and dual inhibitors (compounds 50–52) targeting both tubulin and c-Src kinase. The latter exhibited IC50 values of 3.31–4.95 µM against hepatic and breast cancer lines, surpassing vinblastine in potency. These incorporated electron-withdrawing groups (cyano, hydrazide) at C-3 and expanded aryl systems at C-4 [2].
  • Target Compound Evolution: Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate emerged from SAR studies indicating that 7-alkoxy groups reduce off-target effects compared to 7-hydroxy analogs. Its synthetic feasibility via multicomponent reactions allows rapid diversification—a strategy employed in libraries yielding nanomolar inhibitors of dengue NS2B-NS3 protease and tubulin polymerization [2] [5].

Properties

CAS Number

578699-04-4

Product Name

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

IUPAC Name

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate

Molecular Formula

C20H17BrO5

Molecular Weight

417.2g/mol

InChI

InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3

InChI Key

FWFNBJNXIFOLOX-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.